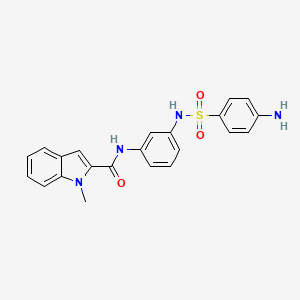
Phgdh-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phgdh-IN-2 is a small molecule inhibitor targeting 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a crucial role in the serine biosynthesis pathway. PHGDH is responsible for the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a key step in the production of serine. Elevated activity of PHGDH has been observed in various cancer cells, making it a significant target for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phgdh-IN-2 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Phgdh-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Phgdh-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of serine biosynthesis in cellular processes.
Medicine: Investigated for its potential in cancer treatment by inhibiting PHGDH activity, thereby reducing serine production and affecting cancer cell proliferation.
Mechanism of Action
Phgdh-IN-2 exerts its effects by binding to the active site of PHGDH, inhibiting its enzymatic activity. This inhibition disrupts the serine biosynthesis pathway, leading to reduced levels of serine and its downstream metabolites. The molecular targets and pathways involved include the serine synthesis pathway, one-carbon metabolism, and related cellular processes .
Comparison with Similar Compounds
Phgdh-IN-2 is compared with other PHGDH inhibitors such as oridonin and other covalent inhibitors. While these compounds share a common target, this compound is unique in its binding affinity and specificity for PHGDH. Similar compounds include:
Oridonin: A natural product inhibitor with a different binding site on PHGDH.
Covalent Inhibitors: Compounds that form covalent bonds with PHGDH, leading to irreversible inhibition
This compound stands out due to its potent inhibitory effects and potential therapeutic applications in cancer treatment.
Properties
Molecular Formula |
C22H20N4O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-[(4-aminophenyl)sulfonylamino]phenyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-26-20-8-3-2-5-15(20)13-21(26)22(27)24-17-6-4-7-18(14-17)25-30(28,29)19-11-9-16(23)10-12-19/h2-14,25H,23H2,1H3,(H,24,27) |
InChI Key |
WKJRUZSZIGPOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















